8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The research has focused on the synthesis and evaluation of compounds with similar structures for their biological activities. For instance, compounds with the pyrazolo[1,5-a]-1,3,5-triazine ring system have been identified as potent phosphodiesterase type 4 inhibitors, exhibiting high isoenzyme selectivity and strong inhibition of LPS-induced TNFalpha release from human mononuclear cells (Raboisson et al., 2003). This highlights the therapeutic potential of such compounds in inflammatory diseases.
Antimicrobial and Antiviral Properties
Compounds derived from similar chemical scaffolds have been synthesized and screened for antimicrobial and antiviral activities. For example, novel 1,2,4-triazole derivatives demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Another study on imidazo[1,5-a]-1,3,5-triazine derivatives found specific inhibitory effects on ortho- and paramyxoviruses, suggesting the relevance of these compounds in antiviral research (Golankiewicz et al., 1995).
Chemotherapeutic Potential
The synthesis and characterization of novel compounds with the pyrazolo[1,5-a]pyrimidine and related structures have also been explored for their cytotoxic and chemotherapeutic potentials. For example, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014).
Properties
IUPAC Name |
8-(4-methoxyphenyl)-2-[(3-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-4-3-5-15(12-14)13-24-19(26)18(25)23-11-10-22(20(23)21-24)16-6-8-17(27-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRFIEHQCHUDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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